![molecular formula C16H13NO B602394 5-乙酰基-5H-二苯并[b,f]氮杂环庚烷 CAS No. 19209-60-0](/img/structure/B602394.png)

5-乙酰基-5H-二苯并[b,f]氮杂环庚烷

描述

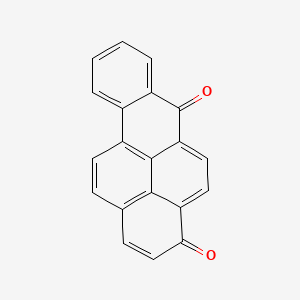

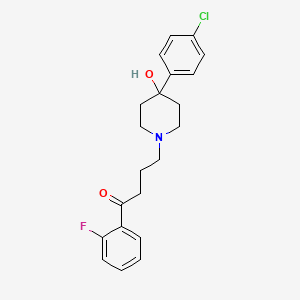

5-Acetyl-5H-dibenz[b,f]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Molecular Structure Analysis

The molecular structure of 5-Acetyl-5H-dibenz[b,f]azepine is represented by the empirical formula C14H11N . The molecular weight is 193.24 . The structure of the title compound has been determined by direct methods from diffractometer data, and refined by full-matrix least squares .Chemical Reactions Analysis

The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Physical And Chemical Properties Analysis

The melting point of 5-Acetyl-5H-dibenz[b,f]azepine is 196-199 °C (lit.) . It is soluble in ethyl acetate at 25 mg/mL, clear, yellow to orange .科学研究应用

合成新化合物:5-乙酰基-5H-二苯并[b,f]氮杂环庚烷可作为合成新化合物的前体。例如,它与次氯酸钠反应产生了5-乙酰基-10,11-环氧-10,11-二氢-5H-二苯并[b,f]氮杂环庚烷,进一步反应产生了乙烯醚(Haász & Galamb, 1994)。

环加成和迈克尔加成反应:另一项研究表明,5-乙酰基-10,11-二去氢-5H-二苯并[b,f]氮杂环庚烷与吡咯和N-甲基吡咯反应,生成了一系列迈克尔加成产物(Bennett & Cann, 1994)。

抗氧化性能:合成了一系列含有不同氨基酚的5H-二苯并[b,f]氮杂环庚烷衍生物,并评估了它们的抗氧化性能。这些研究发现,含有取代氨基酚的化合物显示出显著的抗氧化活性(Vijay Kumar & Naik, 2010)。

抗心律失常作用:对10,11-二氢-5H-二苯并[b,f]氮杂环庚烷衍生物的抗心律失常性能进行的研究揭示了在这一领域的临床应用潜力。其中一种化合物GS 015(AWD 19-166,Bonnecor)被选中进行临床试验(Wunderlich et al., 1985)。

合成过程:对5H-二苯并[b,f]氮杂环庚烷的创新合成过程进行了研究,突出了它作为遗传工程和材料科学中间体的重要性(Ying-qi, 2008)。

代谢产物合成:该化合物被用于合成卡马西平的代谢产物,一种抗癫痫药(Heckendorn, 1987)。

安全和危害

While specific safety and hazards information for 5-Acetyl-5H-dibenz[b,f]azepine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Future research could focus on the reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite . This reaction led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b . This could open up new possibilities for the synthesis of related compounds.

属性

IUPAC Name |

1-benzo[b][1]benzazepin-11-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQPHLCMJMVXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-5H-dibenz[b,f]azepine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

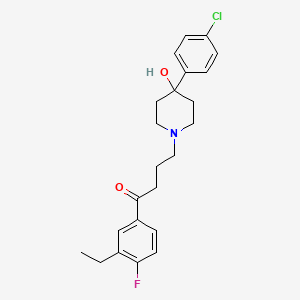

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)